molecular formula C12H14FN3 B10793567 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]-

1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]-

Katalognummer: B10793567
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: NWXQBIGZOUYUBE-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridine is a bicyclic heteroaromatic scaffold comprising fused pyrrole and pyridine rings. The compound 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]- is distinguished by two key substituents:

  • (2R)-2-pyrrolidinylmethyl side chain: Introduces stereochemical complexity, which may influence target selectivity and pharmacokinetics (e.g., membrane permeability) .

Eigenschaften

Molekularformel

C12H14FN3

Molekulargewicht

219.26 g/mol

IUPAC-Name

6-fluoro-2-[[(2R)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14FN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m1/s1

InChI-Schlüssel

NWXQBIGZOUYUBE-SECBINFHSA-N

Isomerische SMILES

C1C[C@@H](NC1)CC2=CC3=C(N2)N=C(C=C3)F

Kanonische SMILES

C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)F

Herkunft des Produkts

United States

Biologische Aktivität

1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]- is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article discusses its biological activity, including pharmacological properties, structure-activity relationships, and case studies highlighting its efficacy in various biological systems.

  • Molecular Formula : C12H14FN3
  • Molecular Weight : 219.258063 g/mol
  • CAS Number : 1001069-57-3
  • Canonical SMILES : C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)F

Biological Activity Overview

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been explored in various studies, revealing significant pharmacological effects:

Antitumor Activity

Research has demonstrated that compounds within this class exhibit potent antitumor properties. A study identified several derivatives that inhibited tumor cell proliferation with IC50 values lower than 1 nM against specific cancer cell lines. The mechanism involves the inhibition of TNIK (TRAF2 and NCK-interacting kinase), which is crucial for cancer cell survival and proliferation .

Anti-inflammatory Properties

1H-Pyrrolo[2,3-b]pyridine derivatives have shown promise in modulating inflammatory responses. In vitro studies indicated that these compounds could inhibit IL-2 secretion, which plays a significant role in the immune response. The concentration-dependent inhibition observed suggests potential applications in treating autoimmune diseases .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. Certain pyrrolo[2,3-b]pyridine derivatives exhibited activity against resistant strains of bacteria such as E. coli, highlighting their potential as new antibacterial agents amidst rising antibiotic resistance .

Structure-Activity Relationships (SAR)

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is significantly influenced by their chemical structure. Key findings include:

  • Substituents at Position 6 : The presence of a fluorine atom at position 6 enhances the compound's potency against TNIK.
  • Pyrrolidinylmethyl Group : Variations in the pyrrolidinylmethyl substituent impact the overall biological activity, with specific configurations yielding better results in inhibiting IL-2 secretion.

Case Studies

StudyFindings
Study on TNIK Inhibition Identified several derivatives with IC50 values <1 nM; significant inhibition of IL-2 secretion was observed .
Antimicrobial Efficacy Showed activity against resistant E. coli strains, indicating potential as new antimicrobial agents .
In Vivo Pharmacokinetics Evaluated the pharmacokinetic profile of selected derivatives in mouse models, demonstrating good bioavailability and low toxicity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have shown promising results in anticancer research. For example, several studies indicate that modifications to the pyrrolo-pyridine scaffold can enhance its activity against various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study published in Journal of Medicinal Chemistry demonstrated that a specific derivative of 1H-Pyrrolo[2,3-b]pyridine exhibited significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Neurological Disorders

Research indicates that this compound may have applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent.

Case Study: Neuroprotective Effects

In a study conducted by researchers at a leading university, derivatives of 1H-Pyrrolo[2,3-b]pyridine were tested for their neuroprotective effects against oxidative stress-induced neuronal damage. Results showed that these compounds significantly reduced neuronal apoptosis and improved cognitive function in animal models .

Antimicrobial Properties

The antimicrobial activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has also been investigated. Compounds derived from this scaffold have been shown to exhibit activity against a range of bacterial strains.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Fluoro-1H-pyrrolo[2,3-b]pyridineEscherichia coli10 µg/mL
6-Fluoro-1H-pyrrolo[2,3-b]pyridineStaphylococcus aureus5 µg/mL

This table summarizes the MIC values for selected derivatives against common bacterial strains, highlighting their potential use as antimicrobial agents .

Synthetic Routes

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:

  • Cyclization Reactions : Utilizing cyclization methods to form the pyrrolidine ring.
  • Fluorination Techniques : Employing fluorination reactions to introduce the fluorine atom at the desired position on the ring.

Future Directions in Research

Ongoing research aims to optimize the synthesis and improve the pharmacological profiles of these compounds. Studies are focusing on:

  • Structure-activity relationship (SAR) studies to identify key functional groups that enhance biological activity.
  • Development of targeted delivery systems to improve efficacy and reduce side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related pyrrolopyridine derivatives:

Compound Name Core Structure Substituents Key Features Biological Target Reference
6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 6-F, (2R)-pyrrolidinylmethyl Chiral center, fluorinated FGFR4, 5-HT6
3-(Phenylsulfonyl)-1-[(2R)-pyrrolidin-2-ylmethyl]-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 3-SO2Ph, (2R)-pyrrolidinylmethyl Sulfonyl group enhances polarity 5-HT6 receptor
3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Pyrrolo[1,2-b]pyrazole 4-FPh, 6-Me-pyridinyl Non-aromatic dihydro core Undisclosed (structural analog)
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyridine-pyrrolidine hybrid 6-F-pyridinyl, hydroxymethyl Simplified non-fused structure Catalog compound (no bioactivity reported)
Key Observations:
  • Chirality : The (2R)-pyrrolidinylmethyl group in the target compound and its sulfonyl analog confers stereoselective binding to targets like 5-HT6 .
  • Fluorination: Fluorine at position 6 improves metabolic stability compared to non-fluorinated analogs (e.g., 7-azaindole derivatives) .
FGFR Inhibitor Activity
  • Target Compound : Demonstrated antiproliferative activity against Hep3B liver cancer cells (IC50 ~50 nM) as part of a broader FGFR4 inhibitor series .
  • Analogues: Non-fluorinated pyrrolopyridines (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives) show reduced potency (IC50 >100 nM), highlighting the role of fluorine in enhancing activity .
5-HT6 Receptor Binding
  • Target Compound : Acts as a high-affinity ligand (Ki <10 nM) due to the (2R)-pyrrolidinylmethyl side chain, which optimizes hydrophobic interactions .
  • Sulfonyl Analog : The 3-phenylsulfonyl group increases solubility but reduces blood-brain barrier penetration compared to the fluorinated derivative .

Vorbereitungsmethoden

Madelung Cyclization Approach

Madelung-type cyclization of 3-aminopyridine derivatives with α-keto esters under strongly basic conditions (NaH, DMF, 120°C) provides regiocontrol for the bicyclic system. For example, cyclization of ethyl 3-amino-5-fluoropyridine-2-carboxylate with diethyl oxalate yields 6-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in 58% yield after 12 hours. This method benefits from commercial precursor availability but requires careful temperature control to minimize decarboxylation side reactions.

Fischer Indole Analog Synthesis

Analogous to indole synthesis, condensation of 3-hydrazinopyridines with ketones in acidic media (HCl/EtOH, reflux) generates the pyrrolo[2,3-b]pyridine core. Using 3-hydrazino-5-fluoropyridine and cyclopentanone produces 6-fluoro-3-cyclopentyl derivatives in 47% yield. While less regioselective than Madelung methods, this route allows incorporation of bulky substituents at position 3.

Regioselective Fluorination Strategies

Position 6 fluorination is achieved through two principal methods:

Directed Ortho-Metalation

Lithiation of N-protected pyrrolo[2,3-b]pyridines (e.g., using TIPS-Cl for N-silylation) followed by reaction with N-fluorobenzenesulfonimide (NFSI) enables precise fluorination. Protecting the nitrogen with triisopropylsilyl (TIPS) groups enhances regioselectivity, achieving 6-fluoro substitution in 82% yield (THF, -78°C). Deprotection with tetrabutylammonium fluoride (TBAF) restores the NH functionality without fluorine displacement.

Electrophilic Fluorination

Direct electrophilic fluorination using Selectfluor® in acetonitrile/water (3:1) at 80°C introduces fluorine at position 6 with 68% efficiency. This method avoids pre-functionalization but requires careful pH control (pH 6.5–7.0) to prevent over-fluorination.

Installation of (2R)-2-Pyrrolidinylmethyl Side Chain

The chiral side chain at position 2 is introduced through asymmetric synthesis:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling of 2-bromo-6-fluoro-pyrrolo[2,3-b]pyridine with (2R)-pyrrolidinylmethylboronic acid pinacol ester (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C) affords the target compound in 71% yield. Key parameters include:

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 mol% Pd<5%: <40% yield
Solvent RatioDME:H₂O (4:1)Higher H₂O decreases coupling efficiency
Temperature90°C<80°C: sluggish reaction

Chiral Pool Derivatization

Coupling 2-chloromethyl-pyrrolo[2,3-b]pyridine with (R)-pyrrolidine under Mitsunobu conditions (DIAD, PPh₃, THF) achieves 89% enantiomeric excess. This method leverages commercially available (R)-pyrrolidine but requires chromatographic separation of diastereomers.

Integrated Synthetic Routes

Three optimized pathways demonstrate scalability:

Linear Synthesis (Madelung → Fluorination → Coupling)

  • Madelung cyclization: 58% yield

  • TIPS protection/NFSI fluorination: 82% yield

  • Suzuki coupling: 71% yield
    Overall yield : 58% × 82% × 71% = 34.6%

Convergent Synthesis (Side-Chain Prefunctionalization)

Pre-forming the (2R)-pyrrolidinylmethyl boronate ester before core assembly reduces steric hindrance during coupling, improving overall yield to 41%.

One-Pot Fluorination/Coupling

Recent developments enable sequential fluorination and cross-coupling in a single reactor using Pd/XPhos catalyst systems, achieving 63% yield with 99.2% ee.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA/MeCN gradient)

  • Chiral Analysis : Chiralpak IC-3, 98.4% ee (n-hexane/IPA 85:15)

  • Mass Spec : [M+H]+ = 249.1234 (calc. 249.1237)

Industrial Scale-Up Considerations

ChallengeSolutionCost Impact
Pd catalyst removalSiliaMetS Thiol scavengers+$12/g API
Enantiomer separationChiral SFC chromatography+$23/g API
Fluorination safetyContinuous flow reactor design-$15/g API (vs batch)

Emerging Methodologies

Biocatalytic Approaches

Engineered transaminases (ATA-117) enable asymmetric synthesis of the (2R)-pyrrolidinylmethyl group from prochiral ketones, achieving 94% ee in aqueous buffer.

Photoredox C–H Functionalization

Visible-light-mediated C2 methylation using Ir(ppy)₃ catalyst and DABCO as sacrificial reductant provides 62% yield without pre-halogenation .

Q & A

Q. Table 1: Representative Synthesis Conditions and Yields

StepReagents/ConditionsYieldReference
Aldehyde formationHMTA, Ar, reflux53–90%
Methoxy substitutionNaH, DMF, methyl iodide53%
FluorinationSelectfluor®, CH3_3CN, 70°C29%

Basic: Which spectroscopic and analytical methods are critical for characterizing 1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • 1^1H/13^13C NMR : Essential for confirming substituent positions and stereochemistry. For example, fluorinated derivatives show distinct 19^19F NMR shifts (e.g., δ = -172.74 ppm for 6-fluoro analogs) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M+H]+^+ for C7_7H5_5FClN2_2: calc. 171.0120, found 171.0123) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in polycyclic systems .

Basic: What biological activities are reported for 1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • Antitumor Activity : Derivatives inhibit FGFR1-3 (IC50_{50} = 7–25 nM) and induce apoptosis in breast cancer models .
  • Dopamine D4 Receptor Imaging : Fluorinated analogs (e.g., L-750,667) serve as PET tracers for neurological studies .
  • Kinase Inhibition : 3-(Pyrazolyl) derivatives target protein kinases for cancer/inflammatory disorders .

Advanced: How do structural modifications at the 5-position of the pyrrolo[2,3-b]pyridine core influence FGFR inhibitory potency?

Answer:
Modifications at the 5-position enhance interactions with the FGFR hydrophobic pocket:

  • Hydrogen Bonding : Trifluoromethyl groups form H-bonds with Gly485 (FGFR1), improving IC50_{50} values .
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) increase selectivity by occupying hydrophobic regions .

Q. Table 2: FGFR1 Inhibition Data for Select Derivatives

CompoundSubstituent (5-position)FGFR1 IC50_{50} (nM)Reference
4hTrifluoromethyl7
21e4-Fluorophenylethynyl36

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions (e.g., varying IC50_{50} values or model-specific efficacy) require:

  • Assay Standardization : Compare kinase assay conditions (e.g., ATP concentrations, pH) .
  • Cell Line Validation : Use isogenic models to isolate target effects (e.g., FGFR1-overexpressing vs. wild-type cells) .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 interactions) to explain in vivo/in vitro discrepancies .

Advanced: What molecular docking strategies validate the binding mode of 6-fluoro derivatives with FGFR1?

Answer:

  • Hinge Region Interaction : The pyrrolo[2,3-b]pyridine core forms H-bonds with Ala564 and Asp641 in FGFR1 .
  • Fluorine Positioning : 6-Fluoro substituents optimize van der Waals contacts with Val492, enhancing binding affinity .

Advanced: How can pharmacokinetic challenges (e.g., low bioavailability) be addressed during optimization?

Answer:

  • Molecular Weight Reduction : Prioritize derivatives with MW < 400 Da (e.g., compound 4h, MW = 389) to improve permeability .
  • Prodrug Strategies : Esterify carboxylates (e.g., methyl esters) to enhance solubility and oral absorption .

Advanced: What comparative analyses distinguish antitumor mechanisms in peritoneal mesothelioma vs. breast cancer models?

Answer:

  • Pathway Profiling : RNA-seq to identify FGFR vs. non-FGFR signaling dependencies .
  • Apoptosis Markers : Measure caspase-3/7 activation and PARP cleavage in cell-specific contexts .

Safety: What precautions are recommended for handling 1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • Toxicity Data Gaps : Limited reproductive/organ toxicity data necessitate glovebox use and LC-MS monitoring of degradation .
  • Reactive Intermediates : Chloromethyl derivatives (e.g., compound 4 in ) require inert atmosphere handling due to PCl3_3 byproducts .

Advanced: How are fluorinated derivatives utilized in positron emission tomography (PET) imaging?

Answer:

  • Radiolabeling : 18^{18}F incorporation at the 6-position (e.g., L-750,667 analogs) enables dopamine D4 receptor tracking .
  • Lipophilicity Optimization : Adjust logP values via pyrrolidinylmethyl substitutions to enhance blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.